ethyl 3-methyl-1H-pyrazole-4-carboxylate

Overview

Description

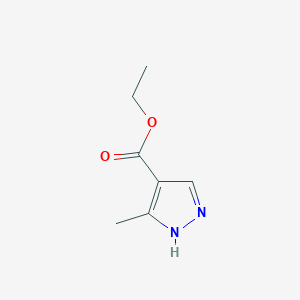

Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 85290-78-4) is a pyrazole derivative with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. It serves as a versatile intermediate in organic synthesis, particularly for the preparation of anti-inflammatory agents, azo dyes, and heterocyclic conjugates . The compound is characterized by its white-to-pale yellow crystalline solid form and is typically synthesized via alkylation or esterification reactions under conditions involving sodium hydride and DMF at elevated temperatures (180°C) .

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

The foundational approach to synthesizing ethyl 3-methyl-1H-pyrazole-4-carboxylate involves cyclocondensation reactions between substituted hydrazines and β-keto esters. This method leverages the inherent reactivity of β-keto esters, such as ethyl acetoacetate, to form the pyrazole ring via nucleophilic attack and subsequent cyclization .

Reaction Mechanism and Optimization

The reaction proceeds through a two-step mechanism:

-

Formation of Hydrazone Intermediate : Ethyl acetoacetate reacts with methylhydrazine in a polar aprotic solvent (e.g., toluene or dimethylformamide) under reflux conditions. The methyl group at the 3-position of the pyrazole ring originates from the methyl substituent of the hydrazine .

-

Cyclization and Aromatization : Intramolecular cyclization is facilitated by acid catalysis (e.g., acetic anhydride) or base-mediated deprotonation, yielding the pyrazole core. Aromatization is achieved through elimination of water or ethanol, depending on the reaction conditions .

Key Parameters :

-

Temperature : Optimal cyclization occurs at 100–105°C, balancing reaction rate and byproduct suppression.

-

Solvent System : Biphasic systems (e.g., toluene-water) enhance yield by partitioning reactants and products, minimizing side reactions .

-

Catalyst : Acetic anhydride acts as both solvent and catalyst, accelerating imine formation and cyclization .

Halogenation and Functional Group Interconversion

Alternative routes involve halogenation of precursor pyrazoles followed by esterification. This method is advantageous for introducing substituents at specific ring positions.

Bromination-Hydrolysis Sequence

A patented protocol describes the bromination of 3-methylpyrazole-4-carboxylic acid derivatives, followed by hydrolysis and esterification :

-

Bromination : Treatment with phosphorus tribromide (PBr₃) in dichloromethane introduces a bromine atom at the 4-position.

-

Hydrolysis : Aqueous sodium hydroxide converts the brominated intermediate to the carboxylic acid.

-

Esterification : Reaction with ethanol in the presence of sulfuric acid yields the ethyl ester .

Yield and Purity :

-

Overall Yield : 75–80% after purification via fractional distillation .

-

Purity : >99% by gas chromatography (GC), with regioisomeric impurities <0.05% .

Two-Phase Reaction Systems for Industrial Scalability

Industrial production emphasizes solvent efficiency and recyclability. A two-phase system (organic-aqueous) is employed to isolate intermediates and minimize waste.

Protocol from WO2014120397A1

The patent WO2014120397A1 outlines a scalable method for analogous pyrazole esters, adaptable to this compound :

| Step | Conditions | Reagents | Yield |

|---|---|---|---|

| Hydrazone Formation | Toluene/water, −10°C to 0°C, 2 h | Methylhydrazine, ethyl acetoacetate | 83.8% |

| Cyclization | Acetic anhydride, 100–105°C, 6 h | Triethyl orthoformate | – |

| Purification | Toluene/petroleum ether, 50–55°C to 10–15°C | – | 99.9% |

Advantages :

-

Regioselectivity : Low-temperature (−10°C) addition of methylhydrazine suppresses regioisomer formation .

-

Solvent Recovery : Toluene and petroleum ether are recycled, reducing environmental impact .

Analytical Validation and Quality Control

Structural confirmation of this compound relies on spectroscopic and chromatographic techniques:

Spectroscopic Characterization

Chromatographic Purity Assessment

Challenges and Mitigation Strategies

Regioisomer Formation

The primary challenge in pyrazole synthesis is controlling regiochemistry. Strategies include:

-

Low-Temperature Addition : Slowing hydrazine addition to favor kinetic control .

-

Catalytic Tuning : Using copper(I) iodide to direct cyclization toward the desired isomer .

Yield Optimization

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Ethyl 3-methyl-1H-pyrazole-4-carboxylate is widely utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including:

- Condensation Reactions : It can react with aldehydes and ketones to form pyrazole derivatives, which are valuable in pharmaceuticals.

- Substitution Reactions : The presence of the carboxylate group makes it a good candidate for nucleophilic substitutions, facilitating the synthesis of novel compounds.

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research suggests that certain pyrazole derivatives can inhibit inflammatory pathways, which may lead to the development of anti-inflammatory drugs .

Case Study: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that modifications to the pyrazole ring significantly enhanced antibacterial activity against strains like E. coli and S. aureus .

Material Science Applications

In material science, this compound is used in:

- Polymer Chemistry : It serves as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's chemical structure allows it to be incorporated into formulations for coatings that require resistance to corrosion and environmental degradation.

Analytical Applications

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in complex mixtures. The mobile phase typically consists of acetonitrile and water, with adjustments made depending on the specific analytical requirements .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact mechanism depends on the specific biological context and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Ethyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

- Structure : An N-methylated derivative of the parent compound.

- Synthesis : Produced via N-methylation of ethyl 3-methyl-1H-pyrazole-4-carboxylate using methylating agents .

- Reactivity : The additional methyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions but improving stability for subsequent hydrolysis to carboxylic acids .

- Applications : Used to synthesize 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, a precursor for bioactive molecules .

Methyl 3-(tert-Butyl)-1H-Pyrazole-4-Carboxylate

- Structure : Features a bulky tert-butyl group instead of a methyl group.

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate

- Structure : Substitution of methyl with a trifluoromethyl group.

- Electronic Effects : The electron-withdrawing trifluoromethyl group alters electronic properties, shifting UV-VIS absorption maxima (e.g., increased λmax due to enhanced conjugation) compared to the parent compound .

Spectral Properties and Substituent Influence

UV-VIS spectroscopy reveals significant differences in absorption maxima among pyrazole derivatives:

The parent compound’s absorption at 235–238 nm is attributed to the pyrazole chromophore, while azo-containing derivatives exhibit additional peaks at higher wavelengths (e.g., 322–359 nm) due to extended conjugation . Substituents like trifluoromethyl or tert-butyl further modulate these properties through electronic and steric effects.

Ester Hydrolysis

- This compound undergoes hydrolysis under basic conditions to yield 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, a critical step for generating acid chlorides or amides .

- Comparison with Methyl Esters : Methyl esters (e.g., mthis compound) require milder hydrolysis conditions due to lower steric hindrance, but ethyl esters are often preferred for their stability in high-temperature reactions .

Azo Dye Formation

- The compound reacts with diazonium salts to form azo dyes, such as ethyl 5-((8-hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylate. These dyes exhibit distinct absorption profiles (e.g., 322–358 nm) compared to non-azo derivatives .

Heterocyclic Conjugates

- In chromone-pyrazole hybrids, the ester group participates in cyclocondensation reactions, forming antimicrobial agents. For example, ethyl 5-[2-(6-chlorochromon-3-ylmethylene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate demonstrates moderate antifungal activity .

Biological Activity

Ethyl 3-methyl-1H-pyrazole-4-carboxylate (EMPC) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EMPC has the molecular formula C_7H_10N_2O_2 and a molecular weight of approximately 154.17 g/mol. It features a five-membered pyrazole ring with a carboxylate functional group, which enhances its reactivity and biological activity. The structure can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that EMPC exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. A study demonstrated that derivatives of EMPC showed significant inhibition of COX-2 with selectivity indices suggesting minimal gastrointestinal toxicity compared to traditional NSAIDs like ibuprofen and celecoxib .

Table 1: COX Inhibition Activity of EMPC Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| EMPC | 20 | 60 | 3 |

| Celecoxib | 10 | 90 | 9 |

2. Antimicrobial Activity

EMPC has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

3. Anticancer Potential

The anticancer properties of EMPC have been highlighted in several studies where it demonstrated efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In vitro assays indicated that EMPC could induce apoptosis in these cells by activating caspase pathways, which are crucial for programmed cell death .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving MDA-MB-231 cells, treatment with EMPC resulted in:

- Increased caspase-3 activity (up to 1.5 times at 10 µM).

- Significant morphological changes indicative of apoptosis.

- Cell cycle arrest at the G0/G1 phase at concentrations as low as 2.5 µM .

The biological activity of EMPC is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : EMPC can inhibit the activity of enzymes involved in inflammatory pathways by binding to their active sites, thereby preventing substrate interaction.

- Receptor Modulation : The compound may also modulate receptor activity related to pain and inflammation, contributing to its analgesic properties .

Research Applications

EMPC serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its versatility extends to applications in:

- Drug Development : Investigated for potential therapeutic agents targeting inflammation and cancer.

- Agrochemicals : Utilized in the formulation of fungicides and herbicides due to its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-methyl-1H-pyrazole-4-carboxylate?

The synthesis typically involves a multi-step approach:

- Condensation : Reacting ethyl acetoacetate with hydrazine derivatives to form a pyrazole ring. For example, cyclocondensation using DMF-DMA and phenylhydrazine yields intermediates like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which can be hydrolyzed to the carboxylic acid .

- Esterification : Introducing the ethyl ester group via reaction with ethanol under acidic or catalytic conditions .

- Purification : Silica gel chromatography or recrystallization is often employed to isolate the product .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate organic waste and dispose via certified hazardous waste services to prevent environmental contamination .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash thoroughly with water .

Q. Which spectroscopic techniques are used for structural characterization?

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integrity (e.g., δ ~4.3 ppm for ethyl -OCHCH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Peaks at ~1700 cm indicate carbonyl groups from the ester moiety .

Advanced Research Questions

Q. How can click chemistry modify the pyrazole ring for targeted applications?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for functionalization:

- Reagents : Ethyl azido-pyrazole derivatives react with terminal alkynes (e.g., hex-1-yne) using CuSO/sodium ascorbate at 50°C .

- Applications : Triazole-pyrazole hybrids enhance biological activity (e.g., antimicrobial or anti-inflammatory properties) .

Q. What computational methods optimize synthesis and reaction pathways?

- Density Functional Theory (DFT) : Predicts transition states and intermediates in cyclization steps, reducing trial-and-error experimentation .

- Reaction Path Search Algorithms : Quantum chemical calculations identify energetically favorable pathways, as demonstrated in ICReDD’s workflow for reaction design .

Q. How do substituent variations influence pharmacological activity?

- Methyl vs. Trifluoromethyl Groups : Substituting methyl with trifluoromethyl increases lipophilicity, enhancing BBB penetration in CNS drug candidates .

- Ester vs. Carboxylic Acid : The ethyl ester improves bioavailability, while hydrolysis to the acid form increases target binding in enzyme inhibition assays .

Q. What strategies resolve low yields in cyclization steps?

- Catalyst Optimization : Ruthenium or copper catalysts improve regioselectivity in pyrazole formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF or DCE/HFIP mixtures) enhance reaction rates and yields .

Q. How do DFT and experimental data correlate in spectral analysis?

Properties

IUPAC Name |

ethyl 5-methyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVTIKYZUMDIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005779 | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-78-4 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85290-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 85290-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.